molecular formula C22H19N3O4S B2556140 N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105207-58-6

N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2556140
CAS No.: 1105207-58-6
M. Wt: 421.47
InChI Key: GEBJENVPVNBNLW-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H19N3O4S and its molecular weight is 421.47. The purity is usually 95%.
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Scientific Research Applications

Given the specificity of the chemical name provided and the exclusion criteria, it's important to explore related compounds and their potential applications in a broader scientific context. Compounds with similar structures or functional groups often share pharmacological or biochemical activities, which can provide insights into the possible research applications of the specified compound.

Related Research Applications

Analogs and Derivatives in Medical Research

Compounds with structures similar to the specified acetamide derivative, such as other pyrimidine or thiophene analogs, have been explored for various medical research applications. These include studies on anti-inflammatory, antitumor, antiviral, and antibacterial properties. For instance, pyrimidine derivatives are known for their broad spectrum of biological activities, including antiviral, antimicrobial, and anti-inflammatory effects. Research on these compounds often focuses on understanding their mechanisms of action, optimizing their efficacy, and minimizing their toxicity (Rashid et al., 2021).

Biotoxicity and Environmental Impact

The study of the biotoxicity and environmental impact of chemical compounds, including acetamides and their derivatives, is crucial in pharmaceutical and environmental sciences. Investigations into the degradation pathways, metabolites, and ecological effects of these compounds can inform safer drug design and environmental protection strategies (Qutob et al., 2022).

Optoelectronic Applications

Research into the optoelectronic applications of pyrimidine and related heterocyclic compounds has expanded, exploring their use in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of such heterocycles into π-extended conjugated systems is valuable for creating novel optoelectronic materials with potential applications in organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-28-17-9-8-15(10-18(17)29-2)24-19(26)11-25-13-23-20-16(12-30-21(20)22(25)27)14-6-4-3-5-7-14/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBJENVPVNBNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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